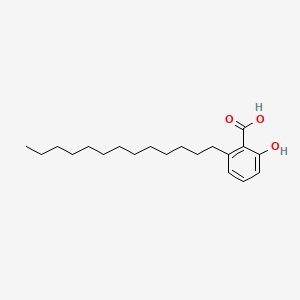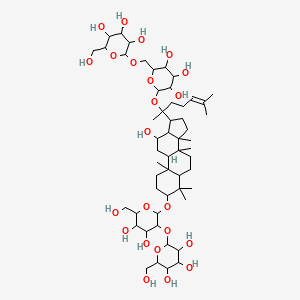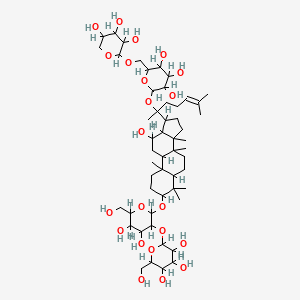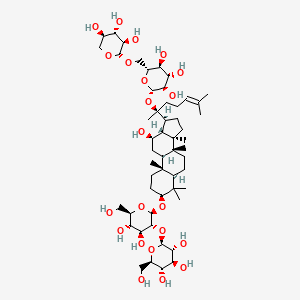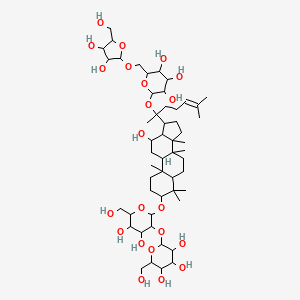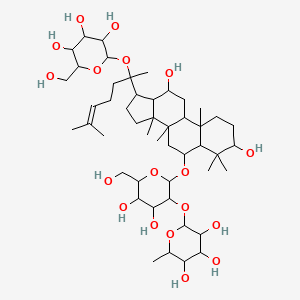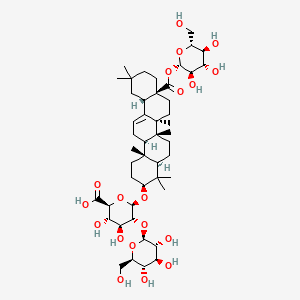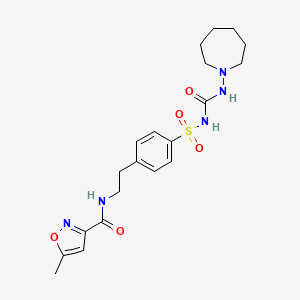
Glisoxepide
Übersicht
Beschreibung
Glisoxepide ist ein oral verabreichtes Antidiabetikum, das zur Klasse der Sulfonylharnstoffe gehört. Es ist ein Sulfonylharnstoff der zweiten Generation, d. h. es hat eine höhere Potenz und eine längere Wirkdauer im Vergleich zu Sulfonylharnstoffen der ersten Generation . This compound wird hauptsächlich zur Behandlung von Typ-2-Diabetes mellitus eingesetzt, wo es hilft, den Blutzuckerspiegel zu kontrollieren, indem es die Freisetzung von Insulin aus der Bauchspeicheldrüse stimuliert .
2. Herstellungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von this compound umfasst mehrere Schritte. Der Prozess beginnt mit der Bildung von 5-Methylisoxazol-3-carbonsäure, die dann mit 4-(2-Aminoethyl)benzolsulfonamid zu 5-Methyl-N-[2-(4-Sulfamoylphenyl)ethyl]-1,2-oxazol-3-carboxamid umgesetzt wird. Dieser Zwischenprodukt wird dann mit Methylchloroformiat behandelt, gefolgt von der Zugabe von 1-Aminoazepan, um die Synthese von this compound zu vervollständigen .
Industrielle Produktionsmethoden: Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet eine sorgfältige Kontrolle der Reaktionsbedingungen wie Temperatur, Druck und pH-Wert, um eine hohe Ausbeute und Reinheit des Endprodukts zu gewährleisten. Die Verwendung fortschrittlicher Techniken wie Flüssigchromatographie und Massenspektrometrie hilft bei der Überwachung des Reaktionsverlaufs und der Produktqualität .
Wissenschaftliche Forschungsanwendungen
Glisoxepide hat mehrere Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Es wird als Modellverbindung verwendet, um die Reaktivität von Sulfonylharnstoffen und deren Derivaten zu untersuchen.
Biologie: this compound wird in der Forschung verwendet, um die Mechanismen der Insulinausschüttung und die Rolle von Sulfonylharnstoffen bei der Diabetesbehandlung zu verstehen.
Medizin: Es wird auf seine potenzielle Verwendung in Kombinationstherapien für Diabetes und andere Stoffwechselstörungen untersucht.
5. Wirkmechanismus
This compound wirkt als nicht-selektiver Blocker von Kalium-Adenosintriphosphat-Kanälen. Es stimuliert die Insulinausschüttung, indem es die ATP-sensitiven Kaliumkanäle in den Betazellen der Bauchspeicheldrüse blockiert. Diese Hemmung führt dazu, dass das elektrische Potenzial über der Membran positiver wird, was zur Öffnung spannungsgesteuerter Calciumkanäle führt. Der Anstieg des intrazellulären Calciumspiegels führt zu einer verstärkten Fusion von Insulingranula mit der Zellmembran, wodurch die Insulinausschüttung erhöht wird .
Wirkmechanismus
Target of Action
Glisoxepide, a sulphonylurea agent, primarily targets the beta cells of the islet of Langerhans in the pancreas . These cells play a crucial role in the regulation of blood glucose levels by secreting insulin . This compound also targets the ATP-sensitive potassium (KATP) channels (Kir6.2/SUR1 complex) in pancreatic beta-cells .
Mode of Action
This compound functions as a non-selective K(ATP) channel blocker . It stimulates insulin secretion by closing the ATP-sensitive K(+) channels in pancreatic beta-cells . This action inhibits a tonic, hyperpolarizing efflux of potassium, causing the electric potential over the membrane to become more positive . This depolarization opens voltage-gated Ca2+ channels . The rise in intracellular calcium leads to increased fusion of insulin granulae with the cell membrane, and therefore increased secretion of (pro)insulin .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the insulin secretion pathway . By blocking the K(ATP) channels, this compound causes depolarization of the beta-cell membrane, leading to the opening of voltage-gated Ca2+ channels . The subsequent rise in intracellular calcium triggers the fusion of insulin granules with the cell membrane, resulting in the secretion of insulin .
Result of Action
The primary result of this compound’s action is the stimulation of insulin release from the pancreatic beta cells . This increases the availability of insulin, which plays a key role in regulating blood glucose levels by promoting the uptake and storage of glucose in tissues such as muscle and fat . This compound also enhances peripheral insulin sensitivity, further aiding in the regulation of blood glucose levels .
Action Environment
These can include lifestyle factors such as diet and physical activity, as well as environmental pollution
Biochemische Analyse
Biochemical Properties
Glisoxepide is a sulfonylurea agent that stimulates beta cells of the islet of Langerhans in the pancreas to release insulin . It also enhances peripheral insulin sensitivity . This compound interacts with ATP-sensitive K(+) (K(ATP)) channels (Kir6.2/SUR1 complex, KATP channels) in pancreatic beta-cells .
Cellular Effects
This compound has a significant impact on various types of cells and cellular processes. It influences cell function by augmenting the secretion of insulin from pancreatic beta-cells . This compound also inhibits the uptake of bile acids into isolated rat hepatocytes .
Molecular Mechanism
This compound functions as a non-selective K(ATP) channel blocker . It stimulates insulin secretion by closing the ATP-sensitive K(+) (K(ATP)) channels (Kir6.2/SUR1 complex, KATP channels) in pancreatic beta-cells . This inhibits a tonic, hyperpolarizing efflux of potassium, causing the electric potential over the membrane to become more positive . This depolarization opens voltage-gated Ca2+ channels, leading to increased fusion of insulin granulae with the cell membrane, and therefore increased secretion of (pro)insulin .
Metabolic Pathways
This compound is involved in the metabolic pathway related to insulin secretion . It acts via augmentation of secretion of insulin from pancreatic beta-cells
Transport and Distribution
This compound is transported via the transport system for the unconjugated bile acid cholate . Its uptake could be further inhibited by blockers of the hepatocellular monocarboxylate transporter, by the loop diuretic bumetanide, by 4,4’-diisothiocyano-2,2’-stilbenedisulfonate (DIDS) and by sulphate .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of glisoxepide involves several steps. The process begins with the formation of 5-methylisoxazole-3-carboxylic acid, which is then reacted with 4-(2-aminoethyl)benzenesulfonamide to form 5-methyl-N-[2-(4-sulfamoylphenyl)ethyl]-1,2-oxazole-3-carboxamide. This intermediate is then treated with methyl chloroformate, followed by the addition of 1-aminoazepane to complete the synthesis of this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pressure, and pH, to ensure high yield and purity of the final product. The use of advanced techniques like liquid chromatography and mass spectrometry helps in monitoring the reaction progress and product quality .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Glisoxepide durchläuft verschiedene chemische Reaktionen, darunter Oxidation, Reduktion und Substitution. Diese Reaktionen sind für seinen Stoffwechsel und die Ausscheidung aus dem Körper unerlässlich.
Häufige Reagenzien und Bedingungen:
Oxidation: this compound kann mit Reagenzien wie Wasserstoffperoxid oder Kaliumpermanganat unter sauren oder basischen Bedingungen oxidiert werden.
Reduktion: Die Reduktion von this compound kann mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid erreicht werden.
Substitution: Substitutionsreaktionen, die this compound betreffen, treten typischerweise an der Sulfonylharnstoff-Einheit auf, wobei Nukleophile wie Amine oder Thiole die Sulfonylgruppe ersetzen können.
Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Metaboliten, die aus dem Körper ausgeschieden werden. Diese Metaboliten sind in der Regel weniger aktiv als die Ausgangssubstanz und sind wasserlöslicher, was ihre Elimination erleichtert .
Vergleich Mit ähnlichen Verbindungen
Glisoxepide ähnelt anderen Sulfonylharnstoffen der zweiten Generation wie Glibenclamid (Glyburid) und Glimepirid. Es hat einzigartige strukturelle Merkmale, wie das Vorhandensein eines Isoxazolrings, die es von anderen Sulfonylharnstoffen unterscheiden. Dieser strukturelle Unterschied trägt zu seinen spezifischen pharmakokinetischen und pharmakodynamischen Eigenschaften bei .
Ähnliche Verbindungen:
Glibenclamid (Glyburid): Ein weiterer Sulfonylharnstoff der zweiten Generation mit einem ähnlichen Wirkmechanismus, aber unterschiedlichen strukturellen Merkmalen.
Eigenschaften
IUPAC Name |
N-[2-[4-(azepan-1-ylcarbamoylsulfamoyl)phenyl]ethyl]-5-methyl-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N5O5S/c1-15-14-18(23-30-15)19(26)21-11-10-16-6-8-17(9-7-16)31(28,29)24-20(27)22-25-12-4-2-3-5-13-25/h6-9,14H,2-5,10-13H2,1H3,(H,21,26)(H2,22,24,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKUDBRCEOBOWLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)NC(=O)NN3CCCCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N5O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9023097 | |
| Record name | Glisoxepide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9023097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
449.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Glisoxepide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015406 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
1.03e-01 g/L | |
| Record name | Glisoxepide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015406 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Glisoxepide is a hypoglycemic sulphonylurea agent. The sulphonylureas are a family of drugs based on a common sulphonylurea core. These drugs act via augmentation of secretion of insulin from pancreatic beta-cells. Sulphonylureas may also cause a reduction in serum glucagon and potentiate the action of insulin at the extrapancreatic tissues. Glisoxepide functions as a non-selective K(ATP) channel blocker. It is thought to stimulate insulin secretion by closing the ATP-sensitive K(+) (K(ATP)) channels (Kir6.2/SUR1 complex, KATP channels) in pancreatic beta-cells. This inhibits a tonic, hyperpolarizing efflux of potassium, thus causing the electric potential over the membrane to become more positive. This depolarization opens voltage-gated Ca2+ channels. The rise in intracellular calcium leads to increased fusion of insulin granulae with the cell membrane, and therefore increased secretion of (pro)insulin. | |
| Record name | Glisoxepide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01289 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
25046-79-1 | |
| Record name | Glisoxepide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25046-79-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Glisoxepide [INN:BAN:DCF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025046791 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Glisoxepide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01289 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Glisoxepide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9023097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Glisoxepide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.329 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | GLISOXEPIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H7SC0I332I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Glisoxepide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015406 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
189 °C | |
| Record name | Glisoxepide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01289 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Glisoxepide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015406 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Glisoxepide?
A1: this compound, like other sulfonylureas, primarily acts by binding to and blocking ATP-sensitive potassium (KATP) channels on pancreatic beta-cell membranes. [, ] This blockade depolarizes the beta-cells, leading to the opening of voltage-gated calcium channels. The influx of calcium ions triggers the exocytosis of insulin-containing granules, thereby increasing insulin secretion and lowering blood glucose levels. []
Q2: Does this compound affect insulin secretion in the absence of glucose?
A2: While this compound can directly stimulate insulin secretion, its effect is significantly enhanced in the presence of glucose. [, , ] This suggests that this compound amplifies the physiological response of beta-cells to glucose rather than acting as a glucose-independent secretagogue.
Q3: Has this compound been investigated for uses beyond diabetes treatment?
A3: Recent in silico studies suggest this compound might have potential as an inhibitor of SARS-CoV-2 endoribonuclease (EndoU), a crucial enzyme for viral replication. [] This opens avenues for exploring its antiviral properties against COVID-19. Additionally, this compound has shown potential in inhibiting acetolactate synthase (ALS) in skin bacteria, suggesting a possible application in treating bromhidrosis. []
Q4: What is the molecular formula and molecular weight of this compound?
A4: this compound has the molecular formula C20H25N3O7S and a molecular weight of 451.5 g/mol.
Q5: Have computational methods been employed to study this compound?
A5: Yes, in silico studies have utilized molecular docking and molecular dynamics simulations to investigate the interaction of this compound with potential targets, such as SARS-CoV-2 EndoU and bacterial ALS. [, ] These studies provide insights into the binding modes and affinities of this compound.
Q6: How do structural modifications of this compound affect its activity?
A6: While specific SAR studies focusing solely on this compound are limited within the provided research, general knowledge about sulfonylureas suggests that modifications to the sulfonylurea moiety, the aromatic ring, and the substituents on the urea nitrogen can significantly influence their potency and selectivity for KATP channels. []
Q7: What is known about the absorption and metabolism of this compound?
A7: this compound is well-absorbed after oral administration. [] While specific metabolic pathways haven't been extensively studied within the provided literature, sulfonylureas are generally metabolized in the liver, and their metabolites are primarily excreted in urine and bile. []
Q8: How does this compound's duration of action compare to other sulfonylureas?
A8: this compound has a relatively long duration of action, allowing for once-daily dosing. [, ] Its precise duration of action may vary depending on factors such as dosage and individual patient characteristics.
Q9: What preclinical models have been used to evaluate this compound's efficacy?
A9: this compound's efficacy has been demonstrated in various animal models of diabetes, including dogs and rats. [, , ] These studies have confirmed its ability to lower blood glucose levels and stimulate insulin secretion.
Q10: What is the clinical efficacy of this compound in treating type 2 diabetes?
A10: Multicenter clinical trials have demonstrated this compound's efficacy in improving glycemic control in patients with type 2 diabetes. [, , ] These trials have established its efficacy as monotherapy and in combination with other antidiabetic agents.
Q11: What are the known side effects of this compound?
A11: As with all medications, this compound can cause side effects, with hypoglycemia being the most common. Other reported side effects include gastrointestinal disturbances and allergic reactions. []
Q12: What analytical methods have been employed to measure this compound levels?
A12: Radioimmunoassay (RIA) has been used to quantify this compound concentrations in biological samples. [] High-performance liquid chromatography (HPLC) coupled with various detection methods, such as ultraviolet (UV) detection and mass spectrometry (MS), has also been employed for the analysis of this compound. [, , ]
Q13: Have these analytical methods been validated for this compound analysis?
A13: Yes, analytical methods, particularly HPLC-MS/MS, have been validated for this compound quantification, demonstrating good linearity, precision, and accuracy within a specific concentration range. [, ]
Q14: When was this compound first introduced as an antidiabetic drug?
A14: this compound was introduced as a second-generation sulfonylurea in the 1970s. [] It gained popularity as an effective oral antidiabetic agent for managing type 2 diabetes.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



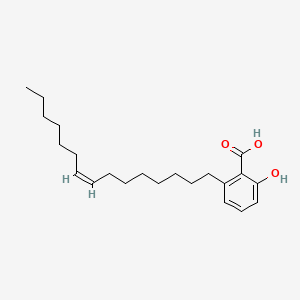
![8-tert-butyl-6,17-dihydroxy-16-methyl-2,4,14,19-tetraoxahexacyclo[8.7.2.01,11.03,7.07,11.013,17]nonadecane-5,15,18-trione](/img/structure/B1671512.png)
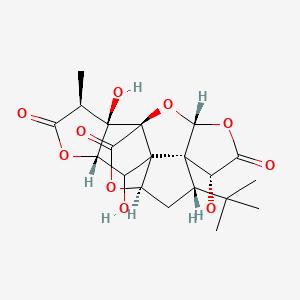
![(1R,3R,6R,7S,8S,9R,10S,13S,16S,17R)-8-tert-butyl-6,9,17-trihydroxy-16-methyl-2,4,14,19-tetraoxahexacyclo[8.7.2.01,11.03,7.07,11.013,17]nonadecane-5,15,18-trione](/img/structure/B1671515.png)
